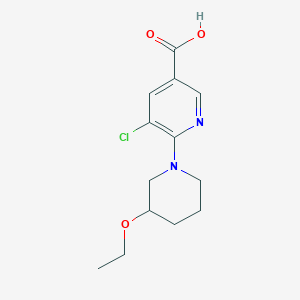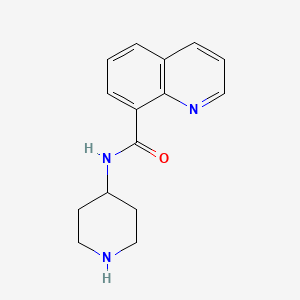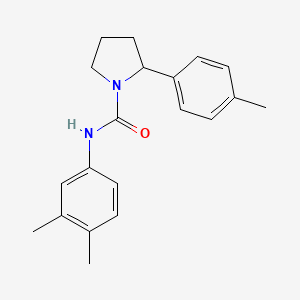
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as DMPP, is a chemical compound with potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
DMPP acts as an agonist for nicotinic acetylcholine receptors, specifically the α7 subtype. When DMPP binds to these receptors, it causes a conformational change that opens the ion channel and allows the influx of calcium ions. This leads to the activation of downstream signaling pathways, including the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the modulation of neurotransmitter release, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive function in animal models, potentially through its effects on nicotinic receptors in the hippocampus and prefrontal cortex.
实验室实验的优点和局限性
One advantage of using DMPP in lab experiments is its specificity for the α7 subtype of nicotinic acetylcholine receptors, which allows for the selective activation of these receptors without affecting other subtypes. However, DMPP has a relatively short half-life and may require frequent administration in experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which should be taken into account in experimental design.
未来方向
There are several future directions for research on DMPP, including the development of more selective and potent agonists for nicotinic acetylcholine receptors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the cognitive-enhancing effects of DMPP and to determine its safety and efficacy in human subjects.
In conclusion, DMPP is a pyrrolidine derivative with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been studied in detail, and there are several future directions for research on this compound. By continuing to investigate the properties and applications of DMPP, we may gain a better understanding of the role of nicotinic acetylcholine receptors in neurological function and develop new treatments for neurological disorders.
合成方法
DMPP can be synthesized through various methods, including the reaction of 3,4-dimethylbenzaldehyde and 4-methylphenylacetonitrile with pyrrolidine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethylbenzoyl chloride and 4-methylphenylacetonitrile with pyrrolidine in the presence of a base. The purity and yield of DMPP can be improved through various purification techniques, such as recrystallization and chromatography.
科学研究应用
DMPP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist for nicotinic acetylcholine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. DMPP can be used to study the effects of nicotinic receptor activation on neuronal activity, as well as the role of these receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-6-9-17(10-7-14)19-5-4-12-22(19)20(23)21-18-11-8-15(2)16(3)13-18/h6-11,13,19H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWVYVSGLTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

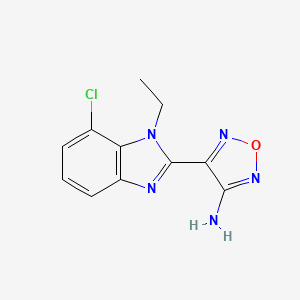
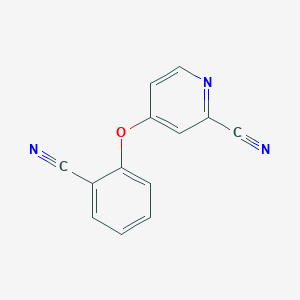
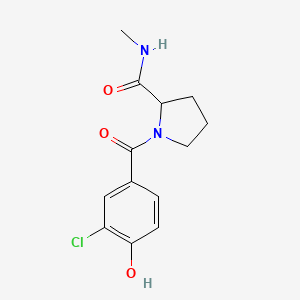
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)
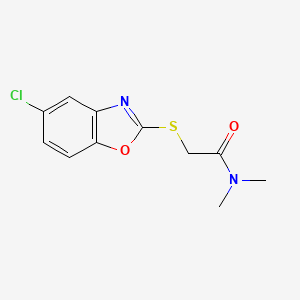
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

